Cimiracemoside C

Vue d'ensemble

Description

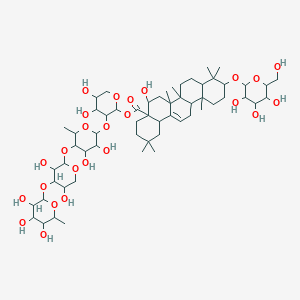

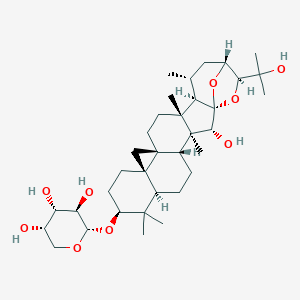

Cimiracemoside C, also known as Cimicifugoside M, is an active component of Cimicifuga racemosa . It has the potential to activate AMPK and may have potential activity against diabetes .

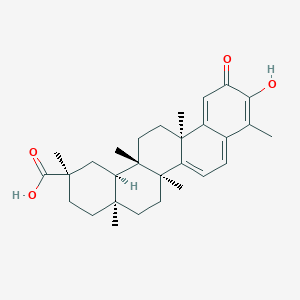

Molecular Structure Analysis

The molecular formula of Cimiracemoside C is C35H56O9 . It belongs to the class of compounds known as terpenoids triterpenes .Physical And Chemical Properties Analysis

Cimiracemoside C is a white to off-white solid . It has a molecular weight of 620.81 . It is soluble in DMSO, pyridine, methanol, and ethanol .Applications De Recherche Scientifique

Anti-inflammatory Effects : Cimiracemoside C, along with other constituents from Cimicifuga species, have shown potential anti-inflammatory effects. This is particularly noted in their traditional use for treating inflammation and menopausal symptoms. The mechanism may involve modulation of signaling pathways like mitogen-activated protein kinase and nuclear factor-kappaB (Yang et al., 2009)(Yang et al., 2009).

Antidiabetic Properties : An extract containing Cimiracemoside C has been evaluated for its antidiabetic effects. In vitro and in vivo studies suggest its role in activating AMP-activated protein kinase, similar to metformin, and significant improvements in body weight, plasma glucose, and insulin sensitivity in diabetic models (Moser et al., 2014)(Moser et al., 2014).

Potential in Stress Management : Research indicates that Cimiracemoside C, along with other triterpenes from Cimicifuga racemosa, may have stress-relieving effects. This was demonstrated by their ability to attenuate stress markers in experimental models (Nadaoka et al., 2012)(Nadaoka et al., 2012).

Osteoporosis Management : A study has shown the osteoprotective effect of Cimiracemoside A (a related compound) in a model of glucocorticoid-induced osteoporosis, suggesting potential applications in bone health (Ding et al., 2019)(Ding et al., 2019).

DNA Damage Protection : Black cohosh, containing components like Cimiracemoside C, has shown protective effects against DNA damage induced by reactive oxygen species. This points to its potential antioxidant properties (Burdette et al., 2002)(Burdette et al., 2002).

Mécanisme D'action

Target of Action

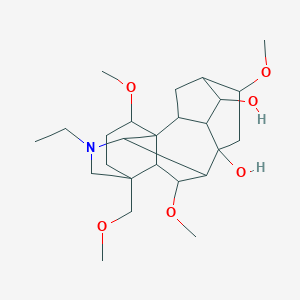

Cimicifugoside M, a triterpenoid isolated from Cimicifuga simplex, is a novel specific nucleoside transport inhibitor . It also shows immunosuppressive activity .

Mode of Action

It is known to inhibit the subcellular transport of nucleosides . This inhibition could potentially interfere with the normal functioning of cells, leading to various effects. It also has immunosuppressive activity, preferentially directed toward B-cell function with larger doses being required for suppression of T-cell function .

Biochemical Pathways

By inhibiting nucleoside transport, Cimicifugoside M could potentially disrupt these processes .

Pharmacokinetics

A study comparing the pharmacokinetics of five main cimicifugosides in dogs and rats after oral administration found significant differences among these cimicifugosides . Among the five cimicifugosides, cimigenol xyloside showed the slowest elimination whereas cimicifugoside H-2 was the fastest in both dogs and rats .

Result of Action

The results of Cimicifugoside M’s action are varied and depend on the specific context. In general, it is known to have immunosuppressive activity, preferentially affecting B-cell function . It also has the potential to disrupt various cellular processes by inhibiting nucleoside transport .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R,4S,5S)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O9/c1-17-14-19-26(30(4,5)40)44-35(43-19)25(17)31(6)12-13-34-16-33(34)11-10-22(42-27-24(38)23(37)18(36)15-41-27)29(2,3)20(33)8-9-21(34)32(31,7)28(35)39/h17-28,36-40H,8-16H2,1-7H3/t17-,18+,19-,20+,21+,22+,23+,24-,25-,26+,27+,28-,31-,32-,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPYUWOBZFGKAI-BKJHYQRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cimiracemoside C | |

CAS RN |

256925-92-5 | |

| Record name | Cimiracemoside C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256925925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIMIRACEMOSIDE C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DC28J6R1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

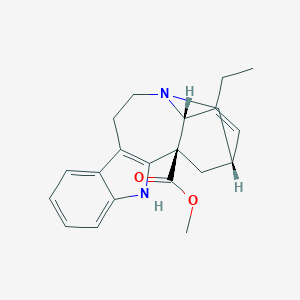

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

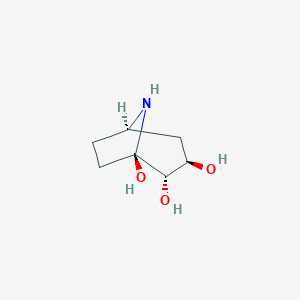

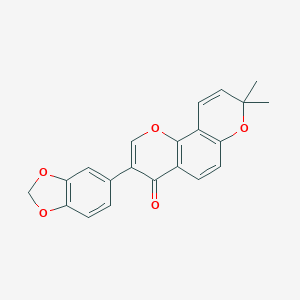

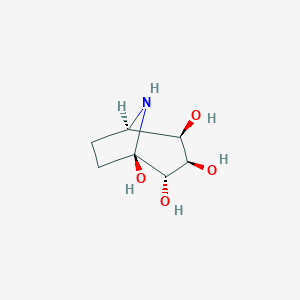

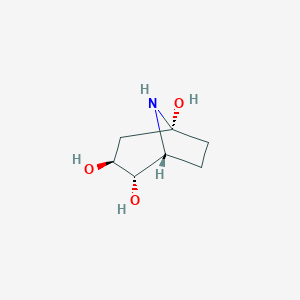

Feasible Synthetic Routes

Q & A

Q1: What are the key analytical challenges in differentiating black cohosh (Actaea racemosa) from other closely related species, and how does the use of cimiracemoside C as a marker address these challenges?

A1: Differentiating black cohosh from other Actaea species, particularly those originating in Asia, presents a significant challenge due to their morphological similarities and shared chemical constituents. Traditional methods like morphological examination can be unreliable, especially for processed plant material.

Q2: How effective is Shortwave Infrared Hyperspectral Imaging (SWIR-HSI) combined with chemometrics in authenticating black cohosh products, and what role does cimiracemoside C analysis play in this process?

A2: The research demonstrates that SWIR-HSI, coupled with chemometric analysis, offers a rapid and efficient method for identifying black cohosh and detecting potential adulteration in commercial products. [] While SWIR-HSI can differentiate between various Actaea species based on their unique spectral fingerprints, the analysis of specific chemical markers like cimiracemoside C provides crucial confirmatory evidence.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.